Tetradecylsuccinic Anhydride
Overview
Description
Tetradecylsuccinic Anhydride (TDSA) is a synthetic organic compound with the molecular formula C18H32O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Anhydrides are somewhat less reactive than acid chlorides, but still readily react with most nucleophiles . The degree of surface substitution of CNC increased with the molar ratio of succinic anhydride to cellulose hydroxyl groups (SA:OH), as well as the reaction time .Molecular Structure Analysis
TDSA contains a total of 53 bonds; 21 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl and the removal of the leaving group . Anhydrides are used in synthesis within the materials field .Physical and Chemical Properties Analysis
TDSA is a crystal with a white color . It has a molecular weight of 296.45 and a melting point of 75°C .Scientific Research Applications
Protective Group in Purine Glycosylations
Tetradecylsuccinic anhydride has been investigated for its role in protecting the exocyclic amine of 6-aminopurine derivatives. This process involves forming tetramethylsuccinimide, which aids in regiochemical control during glycosylation, especially effective for 3-substituted purines where access to the N9 site is hindered. This approach is particularly relevant in the synthesis of certain nucleoside analogs and related compounds (Arico, Calhoun, Salandria, & McLaughlin, 2010).
Environmental Concerns and Degradation
Although not directly related to this compound, studies on tetracyclines, a class of antibiotics, have revealed concerns about their environmental impact and degradation pathways. This research is relevant because it highlights the broader context of chemical stability, environmental persistence, and degradation which may be pertinent to similar compounds like this compound. For instance, the degradation of tetracyclines in different conditions, their impact on aquatic life, and the development of resistance in bacteria have been extensively studied, providing insight into the environmental behavior of similar compounds (Wang, Zhi, Zhou, He, & Zhang, 2018).
Adsorption and Photocatalytic Degradation
Research on graphene-based materials for adsorption and photocatalytic degradation of tetracyclines offers insights into potential methods for managing similar compounds. These materials exhibit remarkable physicochemical properties that make them effective for the removal of antibiotics like tetracyclines from aqueous environments. Understanding the principles and mechanisms behind these processes could be applicable to the management or degradation of this compound in various environmental contexts (Minale, Gu, Guadie, Kabtamu, Li, & Wang, 2020).
Enhanced Adsorption Performance in Aqueous Solutions
The study on the enhanced adsorption performance of tetracycline by methanol-modified biochar provides another perspective on managing the environmental impact of such compounds. The modification of biochar led to improved adsorption capacities, suggesting potential strategies for enhancing the removal of similar compounds from wastewater or environmental matrices (Jing, Wang, Liu, Wang, & Jiang, 2014).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that anhydrides in general undergo nucleophilic attack on the carbonyl, followed by removal of the leaving group . This could potentially be a part of Tetradecylsuccinic Anhydride’s interaction with its targets, leading to changes in the target’s function or structure.
Biochemical Pathways
Succinic acid is produced through both the oxidative and the reductive branch of the TCA cycle
Safety and Hazards
Future Directions
TDSA has been used in the surface modification of cellulose nanocrystals (CNC) to obtain CNC with optimized surface and thermal properties . This illustrates the possibility of manufacturing thermally stable, succinylated, CNC by controlling the reaction conditions and the degree of esterification .
Properties
IUPAC Name |
3-tetradecyloxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZECBEKZECEQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292835 | |
Record name | Dihydro-3-tetradecyl-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47165-57-1 | |
Record name | Dihydro-3-tetradecyl-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47165-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-tetradecylfuran-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 47165-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydro-3-tetradecyl-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-3-tetradecylfuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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